molecular formula C16H21N3O3 B2578004 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylpropanamide CAS No. 688773-78-6

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylpropanamide

Cat. No. B2578004
CAS RN: 688773-78-6
M. Wt: 303.362
InChI Key: UOJRQSNPFYJOEG-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylpropanamide” belongs to the class of quinazolinones, which are heterocyclic compounds containing a quinazoline moiety . Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer effects .


Molecular Structure Analysis

The molecular structure of “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylpropanamide” would be characterized by the presence of a quinazolinone core, which consists of a fused pyrimidine and benzene ring, and a pentylpropanamide side chain .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylpropanamide” can undergo would depend on the reaction conditions and the presence of other reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylpropanamide” would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility and reactivity .

Scientific Research Applications

Antioxidant and Cytotoxic Activity

Quinazolinone derivatives have been synthesized and evaluated for their antioxidant and cytotoxic activities. Research indicates that these compounds possess significant antiradical activity and show higher cytotoxicity against cancerous cell types compared to normal cells. This suggests their potential application in cancer therapy, owing to their ability to selectively target cancer cells while being compatible with normal cells (Pele et al., 2022).

Broad Spectrum of Biological Activities

Quinazolin-4(3H)-one is a heterocycle with extensive applications due to its broad spectrum of biological activities. These include antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. The versatility of this core structure makes it a valuable target for the synthesis of new compounds with potential therapeutic applications (He et al., 2014).

Herbicidal Applications

Quinazolinone derivatives have also been investigated for their herbicidal activities. Research has shown that certain quinazolin-4(3H)-ones exhibit high levels of phytotoxicity against model plants, indicating their potential use as herbicides. These compounds may act as plant hormone inhibitors, offering a new avenue for weed control in agriculture (Aibibuli et al., 2012).

Antiviral Properties

Some quinazolinone derivatives have been synthesized and evaluated for their antiviral activities, specifically against Tobacco mosaic virus (TMV). This research opens up possibilities for using quinazolinone-based compounds in the development of new antiviral agents (Luo et al., 2012).

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary widely depending on their specific structure and the biological target. Some quinazolinones act as inhibitors of various enzymes, while others may interact with receptors or other cellular components .

Future Directions

Given the wide range of biological activities exhibited by quinazolinone derivatives, “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylpropanamide” could be a potential candidate for further study in drug discovery and development .

properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-2-3-6-10-17-14(20)9-11-19-15(21)12-7-4-5-8-13(12)18-16(19)22/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJRQSNPFYJOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylpropanamide

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